4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes a dimethylamino group and a methoxy group attached to a cyclohexa-diene-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethylamine and a methoxy-substituted cyclohexa-diene-dione precursor in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but has a different core structure.
4-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring.
4-(Dimethylamino)cinnamaldehyde: Features a dimethylamino group and an aldehyde functional group.
Uniqueness
4-(Dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
60565-29-9 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(dimethylamino)-5-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H11NO3/c1-10(2)6-4-7(11)8(12)5-9(6)13-3/h4-5H,1-3H3 |
InChI Key |
CWQLDYFIPZTMOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C(=O)C=C1OC |
Origin of Product |
United States |
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